1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin

Description

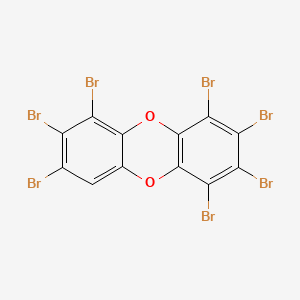

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCROEVBHPWKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr7O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074245 | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110999-47-8 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,6,7,8-heptabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is characterized by its complex molecular structure consisting of two benzene rings connected by a dioxin bridge. The compound is brominated at seven positions, which significantly influences its chemical behavior and biological interactions. Its molecular formula is , making it a member of the broader class of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .

Environmental Monitoring

Air Quality Assessment

HpBDD is often monitored as part of environmental studies assessing air quality. Analytical methods such as high-resolution gas chromatography coupled with mass spectrometry (HRGC-HRMS) are employed to detect trace levels of this compound in ambient air. The U.S. Environmental Protection Agency (EPA) has established protocols for measuring concentrations as low as 0.01 to 0.2 picograms per cubic meter (pg/m³), which are crucial for understanding the environmental impact of dioxins .

Soil and Sediment Analysis

In addition to air monitoring, HpBDD is analyzed in soil and sediment samples to evaluate contamination levels in ecosystems. Studies have shown that these compounds can accumulate in sediments due to their hydrophobic nature and resistance to degradation. This accumulation poses risks to aquatic life and can enter the food chain .

Toxicological Studies

Health Effects

Research indicates that exposure to HpBDD may lead to various adverse health effects. Epidemiological studies have linked dioxin exposure with increased cancer risk and other health issues such as reproductive harm and endocrine disruption . For instance, a study examining workers exposed to dioxins found an elevated incidence of cancer compared to unexposed populations .

Case Studies

- Occupational Exposure : A longitudinal study of workers in industries using brominated compounds revealed a significant correlation between high levels of HpBDD exposure and increased rates of multiple cancers. The findings highlighted the need for stringent safety measures in workplaces handling such chemicals .

- Environmental Impact : A case study in a contaminated site demonstrated the persistence of HpBDD in soil and its bioaccumulation in local wildlife. Monitoring efforts revealed that remediation strategies were necessary to mitigate ecological risks associated with this compound .

Regulatory Framework

Due to their toxic properties and environmental persistence, compounds like 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin are subject to strict regulatory oversight. Various international treaties aim to reduce the release of dioxins into the environment. The Stockholm Convention on Persistent Organic Pollutants includes measures for monitoring and controlling dioxin emissions from industrial sources .

Preparation Methods

Direct Bromination of Dibenzo-p-dioxin

- The most straightforward synthetic route involves the controlled bromination of dibenzo-p-dioxin or lower brominated congeners using elemental bromine or brominating agents under carefully controlled conditions to achieve selective substitution at the 1,2,3,4,6,7,8 positions.

- Reaction conditions such as temperature, solvent, and bromine equivalents are optimized to avoid overbromination or formation of undesired isomers.

- This method requires rigorous purification steps, including chromatographic separation, to isolate the heptabrominated congener due to the formation of multiple brominated isomers.

Stepwise Halogenation via Precursor Compounds

- Another approach involves stepwise halogenation starting from partially brominated dibenzo-p-dioxins or related intermediates.

- This method allows better control over substitution patterns by sequentially introducing bromine atoms at specific positions.

- It often employs protecting groups or selective activation of aromatic positions to direct bromination.

Synthesis via Coupling Reactions

- Advanced synthetic strategies may use coupling reactions of brominated phenolic precursors followed by oxidative cyclization to form the dioxin ring system with the desired bromination pattern.

- This approach is more complex but can yield higher purity and better regioselectivity.

Sample Preparation and Purification

- After synthesis, the crude product typically undergoes Soxhlet extraction with organic solvents such as toluene or dichloromethane to remove impurities.

- Acid/base cleanup procedures are applied to eliminate polar contaminants.

- Further purification is achieved using microcolumns packed with silica gel, alumina, and activated carbon to separate the target heptabromodibenzo-p-dioxin from other congeners and by-products.

- Final concentration of the purified compound is done under reduced pressure to avoid thermal degradation.

Analytical Characterization and Quality Control

- High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for confirming the identity and purity of 1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin.

- Analytical standards are often spiked with isotopically labeled internal standards to quantify extraction efficiency and instrument response.

- Calibration solutions containing known concentrations of PBDD congeners are used to ensure accuracy and reproducibility.

Data Table: Typical Sample Preparation and Analysis Workflow

| Step | Description | Notes |

|---|---|---|

| Sample Collection | Use of quartz-fiber filters and polyurethane foam adsorbents for air samples | Ensures capture of particulate and vapor phases |

| Soxhlet Extraction | 16-hour extraction with organic solvents | Removes target compounds from matrix |

| Acid/Base Cleanup | Sequential acid and base washes | Removes polar impurities |

| Column Chromatography | Silica gel, alumina, and carbon microcolumns | Purifies target compound |

| Concentration | Evaporation to ~10 µL under nitrogen | Prevents thermal degradation |

| HRGC-HRMS Analysis | Selected ion monitoring for target ions | Confirms identity and quantifies compound |

| Internal Standard Spiking | Addition of isotopically labeled PBDD standards | Corrects for losses and matrix effects |

Research Findings and Notes

- The preparation of polybrominated dibenzo-p-dioxins like 1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin is less documented than their chlorinated analogs due to fewer commercial standards and lower environmental prevalence.

- Methods adapted from polychlorinated dioxin synthesis and analysis protocols (e.g., EPA Method TO-9A and Method 8280B) provide a framework for preparation and analysis, emphasizing rigorous cleanup and high-resolution detection techniques.

- The use of Soxhlet extraction combined with multi-step chromatographic purification is critical to obtain analytically pure compounds suitable for toxicological and environmental studies.

- Analytical methods require calibration with multiple internal standards to account for the complex matrix effects and ensure accurate quantification.

- The synthesis and handling of these compounds demand strict laboratory safety protocols due to their high toxicity and persistence.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin in environmental samples?

- Methodology : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with a boosted efficiency ion source for enhanced sensitivity. Isotope dilution with ¹³C-labeled internal standards (e.g., 5 µg/mL in 70% nonane/30% toluene) improves accuracy by correcting for matrix effects and recovery losses . Separation challenges due to co-eluting congeners require high-resolution columns (e.g., 60 m DB-5MS) and optimized temperature gradients .

Q. What are the primary environmental sources of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin?

- Key Sources : Formation is linked to combustion processes (e.g., e-waste incineration) and industrial activities involving brominated flame retardants. Co-processing of waste printed circuit boards in metallurgical furnaces has been identified as a significant emission source . Environmental monitoring should prioritize these hotspots.

Q. What toxicological targets have been identified for 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin in animal studies?

- Sensitive Endpoints : While direct brominated dioxin data are limited, chlorinated analogs (e.g., 1,2,3,4,6,7,8-HpCDD) show hepatic, immunological, and endocrine disruption at low doses (LOAEL: 0.1–1 µg/kg/day in rodents). Extrapolate cautiously, noting brominated congeners may exhibit higher bioaccumulation due to greater lipophilicity .

Advanced Research Questions

Q. How do vapor pressure and environmental persistence of brominated dioxins compare to chlorinated analogs?

- Experimental Insights : Brominated congeners like 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin exhibit lower vapor pressures than chlorinated dioxins due to increased molecular mass. This reduces atmospheric mobility but enhances adsorption to particulate matter, influencing long-range transport and soil deposition. Laboratory measurements using Knudsen effusion cells are critical for modeling environmental fate .

Q. What experimental designs are effective for studying anaerobic debromination pathways of highly brominated dioxins?

- Approach : Adapt methodologies from chlorinated dioxin dechlorination studies. Use anaerobic microbial consortia (e.g., Dehalococcoides spp.) in sediment microcosms, spiked with ¹³C-labeled heptabromodibenzo-p-dioxin. Track debromination products via high-resolution mass spectrometry and meta-omics to identify microbial pathways .

Q. How can researchers address the lack of established toxicity equivalence factors (TEFs) for brominated dioxins?

- Risk Assessment Strategy : Temporarily apply chlorinated dioxin TEFs (e.g., 0.01 for HpCDD) while conducting in vitro assays (Ah receptor binding, CYP1A1 induction) to derive congener-specific TEFs. Cross-validate with in vivo studies measuring hepatic enzyme activity and immune suppression .

Q. What methodological challenges arise in quantifying 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin in human serum?

- Solutions : Lipid-rich matrices require accelerated solvent extraction (ASE) with hexane:acetone (9:1), followed by multi-layer silica gel cleanup. Avoid acetone in extraction to prevent artifactual formation. Use GC-MS/MS with negative chemical ionization (NCI) for sub-pg/g sensitivity .

Q. How do co-occurring pollutants influence the bioaccumulation of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin?

- Mechanistic Insights : Co-exposure with PCBs or PBDEs may synergistically enhance hepatic enzyme induction, altering metabolism. Use factorial experimental designs in rodent models, with controlled dosing of mixtures. Lipid-normalized serum analysis in longitudinal human cohorts (e.g., NHANES) can reveal interactions .

Data Gaps and Future Directions

- Toxicity Profiling : Prioritize developmental and epigenetic studies for brominated dioxins, leveraging omics technologies to identify non-classical endpoints .

- Analytical Advances : Advocate for updated EPA protocols incorporating GC-MS/MS and non-2,3,7,8-congeners in forensic analyses .

- Environmental Monitoring : Expand air and sediment sampling near e-waste facilities to map congener-specific distribution and debromination trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.